molecular formula C19H16N4O5S B2446376 N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 922043-91-2

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2446376
CAS No.: 922043-91-2
M. Wt: 412.42
InChI Key: WESIMNHJEDTFLQ-UHFFFAOYSA-N
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Description

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and chemical biology.

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c1-23(2)29(25,26)14-9-7-12(8-10-14)17(24)20-19-22-21-18(28-19)16-11-13-5-3-4-6-15(13)27-16/h3-11H,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESIMNHJEDTFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Intramolecular Cyclization

The benzofuran core is synthesized from ortho-hydroxyaryl alkynes via copper(I) bromide-mediated cyclization. As reported by, treating salicylaldehyde derivatives 15 with calcium carbide-generated acetylene in the presence of CuBr (10 mol%), Na₂CO₃, and DMSO at 80°C for 12 hours affords 1-benzofuran-2-yl derivatives 19 in 75–91% yield (Scheme 1). Electron-donating substituents on the aryl ring enhance cyclization efficiency due to stabilized intermediates during migratory insertion.

Optimization Data :

Catalyst Solvent Temp (°C) Yield (%)
CuBr DMSO 80 91
CuI DMF 100 78
None DMSO 80 <5

Rhodium-Mediated C–H Activation

Alternative routes employ CpRh(III) catalysts for benzofuran synthesis from meta-hydroxybenzoic acids 61 and alkynes 62 in γ-valerolactone (GVL). This method achieves 30–80% yields, with electron-donating groups (e.g., CH₃, OCH₃) favoring higher conversions.

Construction of 1,3,4-Oxadiazole Ring

Cyclodehydration of Diacylhydrazides

Methyl 2-chloro-5-cyanobenzoate 3 (prepared via cyanation of iodobenzoate 2 using CuCN/l-proline) reacts with hydroxylamine hydrochloride in alkaline conditions to form oxadiazole precursors. Subsequent cyclization with 3,6-dichloropicolinoyl chloride in toluene at reflux yields 1,3,4-oxadiazole 5 (79% yield).

Critical Parameters :

  • Prolonged reaction times (>12 h) promote amide byproducts.
  • Triethylamine (2 eq.) is essential for intermediate stabilization.

Oxidative Cyclization

Thiosemicarbazides derived from benzofuran-2-carboxylic acid hydrazide undergo oxidative cyclization using PIDA (phenyliodine diacetate) in dichloromethane, yielding 1,3,4-oxadiazoles 124 in 68–84% yield.

Synthesis of 4-(Dimethylsulfamoyl)Benzamide

Chlorosulfonation of Benzoic Acid

4-Nitrobenzoic acid undergoes chlorosulfonation with ClSO₃H (3 eq.) at 60°C for 6 hours, yielding 4-(chlorosulfonyl)benzoic acid 2a (82% yield).

Sulfamoylation with Dimethylamine

Treatment of 2a with dimethylamine (2 eq.) in THF/H₂O (3:1) at 0°C provides 4-(dimethylsulfamoyl)benzoic acid 2b (75% yield). Carbodiimide coupling (EDC/DMAP) with benzofuran-oxadiazole amine 7 in DCM/DMF (1:1) affords the target molecule in 68% yield.

Coupling Optimization :

Coupling Agent Solvent Yield (%)
EDC DCM/DMF 68
DCC DCM 54
HATU DMF 72

Convergent Coupling and Final Product Characterization

The benzofuran-oxadiazole intermediate 7 is coupled with 4-(dimethylsulfamoyl)benzoyl chloride 2c (generated from 2b using oxalyl chloride) in anhydrous THF with triethylamine (2 eq.). Purification via silica gel chromatography (hexane/EtOAc 3:1) yields the title compound as a white solid (mp 168–170°C).

Spectroscopic Data :

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 8.5 Hz, 2H, ArH), 7.89 (s, 1H, benzofuran-H), 7.72 (d, J = 8.5 Hz, 2H, ArH), 7.45–7.38 (m, 2H, benzofuran-H), 3.12 (s, 6H, N(CH₃)₂).
  • HRMS : [M+H]⁺ calcd. for C₂₀H₁₇N₃O₅S: 427.0942; found: 427.0938.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide exhibit significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

  • Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell cycle progression. Flow cytometry analyses revealed that treated cells exhibited increased sub-G1 populations, indicating apoptosis.

Antimicrobial Properties

The compound has also shown potential antimicrobial activity against various bacterial strains. Studies have assessed its effectiveness against Gram-positive and Gram-negative bacteria through minimum inhibitory concentration (MIC) assays.

MicroorganismMIC (µM)
Staphylococcus aureus1.27
Escherichia coli2.60
Candida albicans2.65

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of this compound on HeLa cells. The results indicated an IC50 value of approximately 5 µM, demonstrating significant antiproliferative activity.

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against various strains. The results showed that it effectively inhibited growth at low concentrations, making it a promising candidate for further development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Known for their diverse biological activities.

    Oxadiazole derivatives: Studied for their antimicrobial and anticancer properties.

    Benzamide derivatives: Widely used in medicinal chemistry for drug development.

Uniqueness

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is unique due to its combination of benzofuran, oxadiazole, and benzamide moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

  • Molecular Formula : C19H19N3O4S
  • Molecular Weight : 373.44 g/mol
  • CAS Number : 922099-32-9

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the benzofuran ring and the oxadiazole moiety. The following general synthetic route can be outlined:

  • Formation of Benzofuran Ring : This is achieved through cyclization reactions involving phenolic derivatives.
  • Formation of Oxadiazole Ring : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions.
  • Coupling Reaction : The final compound is formed by coupling the benzofuran and oxadiazole intermediates with a sulfonamide derivative.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound:

  • Tyrosinase Inhibition : One study reported that derivatives with similar structures exhibited significant inhibition of bacterial tyrosinase, with IC50 values as low as 11 μM, outperforming standard drugs like ascorbic acid .

Anticancer Activity

Compounds in this class have also shown promise in cancer research:

  • Cytotoxic Effects : Studies indicate that similar benzofuran-based compounds exhibit cytotoxic effects against various human cancer cell lines, suggesting potential as anticancer agents.

Antifungal Activity

The antifungal properties of related compounds have been documented:

  • Inhibition Rates : Compounds tested against fungi such as Sclerotinia sclerotiorum demonstrated inhibition rates ranging from 47.2% to 86.1%, indicating significant antifungal activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Presence of Oxadiazole RingEnhances antimicrobial and anticancer properties
Dimethylsulfamoyl GroupIncreases solubility and bioavailability
Benzofuran SubstituentContributes to unique biological profiles

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Study on Tyrosinase Inhibition : A derivative exhibited an IC50 value lower than that of ascorbic acid, indicating superior efficacy in inhibiting tyrosinase activity .
  • Antifungal Efficacy Assessment : Compounds showed varying degrees of antifungal activity against Sclerotinia sclerotiorum, with some outperforming established fungicides like quinoxyfen .
  • Cytotoxicity in Cancer Cell Lines : Research has demonstrated significant cytotoxic effects against breast and colon cancer cell lines, emphasizing the therapeutic potential of these compounds.

Q & A

Q. Characterization methods :

  • 1H/13C NMR to confirm regiochemistry and substituent positions (e.g., benzofuran and oxadiazole ring integration) .
  • HRMS (ESI) for molecular weight validation .
  • IR spectroscopy to verify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .

Advanced: How can computational methods optimize synthesis or predict reactivity?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity during cyclization .
  • Molecular Dynamics (MD) : Simulates solvent effects and transition states to optimize reaction conditions (e.g., solvent choice, temperature) .
  • Reaction Path Search : Quantum chemical calculations identify low-energy pathways for intermediates, reducing trial-and-error experimentation .

Basic: What spectroscopic techniques confirm the compound’s structure?

  • 1H/13C NMR : Assigns proton environments (e.g., benzofuran aromatic protons at δ 7.2–7.8 ppm) and carbon types (oxadiazole C-2 at ~160 ppm) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., intermolecular N–H⋯N interactions in oxadiazole derivatives) .
  • Elemental Analysis : Validates purity (>98%) and stoichiometry .

Advanced: How do structural modifications affect biological activity?

  • Benzofuran Substitution : Electron-withdrawing groups (e.g., –NO₂) enhance antimicrobial activity by increasing membrane permeability .
  • Oxadiazole Ring : Replacing oxygen with sulfur (thiadiazole) alters pharmacokinetics but may reduce metabolic stability .
  • Sulfonamide Group : The dimethylsulfamoyl moiety improves solubility and target binding (e.g., enzyme inhibition via sulfonamide–protein interactions) .

Basic: What in vitro assays evaluate antimicrobial/antitumor activity?

  • Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Antitumor : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme Inhibition : Fluorometric assays for target enzymes (e.g., dihydrofolate reductase) .

Advanced: How to resolve discrepancies in biological activity data?

  • Assay Standardization : Use consistent cell lines/media (e.g., RPMI-1640 for cancer cells) to minimize variability .
  • Purity Validation : Confirm compound integrity via HPLC (>95% purity) and HRMS .
  • Structural Analog Comparison : Compare activity with analogs (e.g., 5-(4-chlorophenyl)-oxadiazole derivatives) to isolate substituent effects .

Advanced: How does the dimethylsulfamoyl group influence pharmacokinetics?

  • Solubility : The polar sulfonamide enhances aqueous solubility, improving bioavailability .
  • Metabolism : Methyl groups reduce CYP450-mediated oxidation, extending half-life .
  • Target Binding : Sulfonamide interactions with hydrophobic enzyme pockets (e.g., carbonic anhydrase) enhance inhibitory potency .

Basic: What purification techniques ensure high purity?

  • Recrystallization : Use methanol/water mixtures to remove unreacted starting materials .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) .
  • Purity Assessment : TLC (Rf ~0.5 in ethyl acetate) and melting point analysis (sharp range within 2°C) .

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